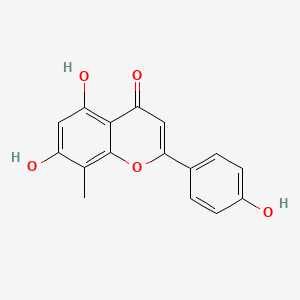

5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

5594-99-0 |

|---|---|

Molecular Formula |

C16H12O5 |

Molecular Weight |

284.26 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methylchromen-4-one |

InChI |

InChI=1S/C16H12O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-7,17-19H,1H3 |

InChI Key |

YXIWGOWCOPLSJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Chalcone Precursor Synthesis

The Claisen-Schmidt condensation remains a cornerstone for flavone synthesis. For 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-1-benzopyran-4-one, this method begins with a substituted 2-hydroxyacetophenone bearing methyl and protected hydroxyl groups. Specifically, 2-hydroxy-3-methyl-5,7-dimethoxyacetophenone is condensed with 4-hydroxybenzaldehyde under alkaline conditions (e.g., KOH/EtOH) to yield the corresponding chalcone. The methyl group at position 8 originates from the 3-methyl substituent of the acetophenone precursor, while the 4-hydroxyphenyl group is introduced via the benzaldehyde component.

Oxidative Cyclization

Cyclization of the chalcone intermediate is achieved using iodine in dimethyl sulfoxide (DMSO) at 110–140°C. This step proceeds via oxidative dehydrogenation, forming the benzopyran-4-one core. Demethylation of the 5- and 7-methoxy groups is subsequently performed using boron tribromide (BBr₃) or hydrobromic acid (HBr) in dichloromethane, yielding the target dihydroxy groups. The overall yield for this route ranges from 60% to 75%, depending on the efficiency of the demethylation step.

Suzuki-Miyaura Cross-Coupling for Regioselective Arylation

Core Flavone Functionalization

An alternative strategy involves the synthesis of a pre-functionalized flavone core followed by regioselective aryl coupling. For instance, 5,7-dihydroxy-8-methyl-4H-1-benzopyran-4-one is first prepared via the Baker-Venkatraman rearrangement of a triacetylated phloroglucinol derivative. The 4-hydroxyphenyl group at position 2 is then introduced via a Suzuki-Miyaura reaction using 4-hydroxyphenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄). Density functional theory (DFT) calculations support the preference for coupling at position 2 due to lower activation energies compared to other sites.

Catalytic Optimization

Recent advances utilize heterogeneous catalysts such as silica-supported InBr₃ to enhance reaction efficiency. These systems reduce side reactions and improve yields to 80–85% under solvent-free conditions.

Solid Acid-Catalyzed Cyclodehydration

Metal-Organic Framework (MOF) Catalysts

The UiO-66-SO₃H MOF, a sulfonic acid-functionalized zirconium-based framework, has been adapted for flavone synthesis. In this method, 2-hydroxy-3-methyl-5,7-dimethoxyacetophenone and 4-hydroxybenzaldehyde undergo condensation and cyclization within the MOF’s porous structure. The sulfonic acid sites facilitate proton transfer, lowering the activation energy to 12.6 kcal/mol compared to 22.6 kcal/mol for non-functionalized UiO-66. Optimal conditions (140°C, 4 h) afford a 66% yield, with the MOF demonstrating recyclability for up to five cycles without significant activity loss.

Mechanistic Insights

Density functional theory (DFT) simulations reveal a three-step mechanism:

- Trans-esterification : Formation of an intermediate keto-ester.

- Hydroxyalkylation : Intramolecular attack by the phenolic hydroxyl group.

- Dehydration : Formation of the aromatic benzopyran-4-one system.

Propiophenone-Based Synthesis

Alkylation and Acylation

Propiophenone derivatives serve as versatile precursors. 3-Methylpropiophenone reacts with 4-hydroxybenzoyl chloride in the presence of acetic anhydride and sodium acetate, yielding a chromone intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) introduces the 4-oxo group, while demethylation unveils the 5,7-dihydroxy substituents. This method achieves moderate yields (50–60%) but requires stringent control over oxidation conditions to prevent over-oxidation.

Comparative Analysis of Methodologies

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Claisen-Schmidt | High regioselectivity; scalable | Requires demethylation steps | 60–75% |

| Suzuki-Miyaura Coupling | Precise aryl introduction; modular | Palladium catalyst cost | 70–85% |

| MOF-Catalyzed Cyclization | Green chemistry; recyclable catalyst | Longer reaction times | 60–66% |

| Propiophenone Route | Avoids chalcone intermediates | Risk of over-oxidation | 50–60% |

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chromen-4-one structure can be reduced to form dihydroflavones.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Quinones, hydroxylated derivatives.

Reduction Products: Dihydroflavones.

Substitution Products: Halogenated, nitrated, or sulfonated flavones.

Scientific Research Applications

5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a precursor for the synthesis of more complex flavonoids and as a model compound for studying flavonoid chemistry.

Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Potential therapeutic agent for diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders due to its bioactive properties.

Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Flavonoids

*Calculated molecular weight based on formula.

Key Comparative Insights:

8-Methoxy derivatives (e.g., Isoscutellarein-8-MeO) display higher lipophilicity than hydroxylated analogs, which may enhance membrane permeability but reduce water solubility .

Structural Stability and Synthesis :

- The target compound’s 8-methyl group likely improves metabolic stability compared to hydroxyl or methoxy substituents, as methyl groups are less prone to oxidative degradation.

- Tamaridone’s revised structure (8-MeO, 3-OH-4-MeO-Ph) underscores the importance of spectral validation in distinguishing positional isomers .

Toxicity and Safety: The 6-methyl analog (C₁₇H₁₄O₅) is classified as acutely toxic (oral, skin/eye irritant), highlighting the need for careful handling of methyl-substituted flavonoids in lab settings .

Research Findings and Implications

- Apigenin’s Therapeutic Role : Widely studied for modulating gut microbiota and gene expression, apigenin’s lack of an 8-substituent may contribute to its rapid absorption and distribution .

- Podocarflavone A’s Applications : Synthetic analogs like Podocarflavone A are explored for drug development due to their tunable substituents, though their larger size may limit bioavailability .

- Methoxy vs. Methyl Substituents : Methoxy groups (e.g., in Tamaridone) enhance stability but may reduce interaction with hydrophilic biological targets compared to methyl groups .

Biological Activity

5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-1-benzopyran-4-one, commonly referred to as a flavonoid compound, exhibits a range of biological activities that have garnered significant attention in medicinal chemistry and pharmacology. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C16H12O5

- Molecular Weight: 284.263 g/mol

- CAS Number: 101467-70-3

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It exhibits strong antioxidant properties, which help in mitigating oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage and has implications in cancer prevention and treatment .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This action is particularly relevant in chronic inflammatory diseases .

- Anticancer Potential : Various studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and prevent metastasis. Its ability to modulate key signaling pathways involved in cancer progression makes it a candidate for cancer therapy .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 30.5 |

| ABTS | 25.0 |

These values suggest that the compound possesses significant free radical scavenging ability, comparable to other well-known antioxidants .

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly reduce the levels of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory conditions .

Anticancer Activity

A study conducted on various cancer cell lines revealed that the compound inhibits cell growth and induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast) | 15.0 |

| HeLa (cervical) | 12.5 |

| A549 (lung) | 20.0 |

These findings indicate its selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies

- Breast Cancer Study : In a controlled study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Inflammation Model : In a mouse model of arthritis, administration of the compound led to reduced swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples.

Q & A

Q. How can researchers verify the structural identity of 5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-1-benzopyran-4-one in synthesized samples?

Methodological Answer:

- Multi-spectral Analysis : Use -NMR and -NMR to confirm aromatic proton environments and carbon frameworks. Compare chemical shifts with published data for analogous flavones (e.g., apigenin derivatives ).

- LC-MS Validation : Perform high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 298.29 (CHO) .

- Reference Standards : Cross-check retention times in HPLC with authenticated standards, such as naringenin derivatives, to rule out co-elution artifacts .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to mitigate skin/eye irritation risks (GHS Category 2A/2B) .

- Ventilation Controls : Employ fume hoods for synthesis steps to avoid inhalation of aerosols (NIOSH P95 respirators recommended for high-exposure tasks) .

- Spill Management : Neutralize accidental releases with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent drainage contamination .

Q. What synthetic routes are most reliable for producing this flavone core structure?

Methodological Answer:

- Claisen-Schmidt Condensation : React 4-hydroxyphenylacetophenone with methyl-substituted phloroglucinol under acidic conditions (e.g., HSO/AcOH) to form the benzopyranone backbone .

- Post-Synthetic Methylation : Introduce the 8-methyl group via Friedel-Crafts alkylation using methyl iodide and AlCl, followed by demethylation of protecting groups (e.g., BBr) to restore hydroxyl moieties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1H^1H1H-NMR data for analogs with variable substituents?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals in crowded regions (e.g., 6.5–7.5 ppm) .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., CD-groups for methyl protons) .

- Computational Modeling : Compare experimental shifts with DFT-predicted NMR spectra (software: Gaussian or ADF) to validate assignments .

Q. What strategies improve the bioavailability of this compound in pharmacological studies?

Methodological Answer:

- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance solubility and sustained release (e.g., 70–90% encapsulation efficiency reported for flavones) .

- Glycosylation : Attach β-D-glucopyranosyl groups to the 7-OH position to improve water solubility (see vitexin derivatives for analogous strategies) .

- Prodrug Design : Synthesize acetylated or phosphorylated derivatives to bypass first-pass metabolism .

Q. How should conflicting bioactivity data across cell lines or disease models be addressed?

Methodological Answer:

- Assay Standardization : Normalize results to cell viability (MTT assay) and control for pH/temperature variations that affect flavone stability .

- Metabolite Profiling : Use LC-MS/MS to quantify intracellular concentrations and rule out efflux pump interference (e.g., P-glycoprotein inhibitors like verapamil) .

- Orthogonal Models : Validate findings in 3D cell cultures or patient-derived xenografts (PDX) to reduce monolayer artifact biases .

Q. What methodologies confirm the stability of this compound under experimental storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (pH 1–13) to identify degradation products (HPLC-PDA monitoring) .

- Long-Term Stability : Store aliquots at –80°C with desiccants (e.g., silica gel) and test potency monthly via LC-MS to detect oxidation or dimerization .

Q. How can researchers elucidate the impact of glycosylation on antioxidant activity?

Methodological Answer:

- Radical Scavenging Assays : Compare DPPH/ABTS inhibition between aglycone and glycosylated forms (IC shifts >20% indicate steric hindrance effects) .

- Molecular Docking : Simulate interactions with ROS-generating enzymes (e.g., NADPH oxidase) to assess how sugar moieties alter binding affinity (software: AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.